molecular formula C8H7F2NO2 B1463489 Difluoro(3-methylpyridin-2-yl)acetic acid CAS No. 1215474-10-4

Difluoro(3-methylpyridin-2-yl)acetic acid

Cat. No.: B1463489
CAS No.: 1215474-10-4
M. Wt: 187.14 g/mol
InChI Key: RWPLHBNDIGHOGZ-UHFFFAOYSA-N
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Description

Difluoro(3-methylpyridin-2-yl)acetic acid: is a chemical compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.1434864 It is a derivative of pyridine and contains two fluorine atoms and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Difluoro(3-methylpyridin-2-yl)acetic acid typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of 3-methylpyridine followed by carboxylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or selectfluor in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Difluoro(3-methylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones , while substitution can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of Difluoro(3-methylpyridin-2-yl)acetic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This can lead to the modulation of biological pathways and the exertion of specific effects, depending on the context of its use .

Comparison with Similar Compounds

    3-Methylpyridine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    Difluoroacetic acid: Contains fluorine atoms but lacks the pyridine ring, leading to distinct applications and behavior.

    Pyridine-2-acetic acid:

Uniqueness: Difluoro(3-methylpyridin-2-yl)acetic acid is unique due to the combination of the pyridine ring, methyl group, and fluorine atoms. This combination imparts specific chemical properties that make it valuable in various research and industrial applications .

Biological Activity

Difluoro(3-methylpyridin-2-yl)acetic acid (DFM) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula C8H7F2NO2C_8H_7F_2NO_2 and a molecular weight of approximately 187.14 g/mol, DFM is characterized by the presence of fluorine atoms, which significantly influence its reactivity and biological interactions.

DFM can be synthesized through various methods, typically involving the fluorination of 3-methylpyridine followed by carboxylation. Common reagents include diethylaminosulfur trifluoride (DAST) or Selectfluor in solvents like dichloromethane. The introduction of fluorine enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development .

The biological activity of DFM is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorine atoms contribute to its reactivity, allowing it to form strong bonds with target proteins or enzymes, thereby modulating biological pathways. This mechanism is crucial for its potential applications in therapeutic contexts, particularly in drug design .

Biological Activity Overview

Research into the biological activity of DFM has revealed several promising applications:

  • Antimicrobial Activity : Preliminary studies suggest that DFM exhibits antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anti-inflammatory Effects : There is evidence indicating that DFM may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Cancer Research : DFM's structural characteristics make it a candidate for further investigation in cancer therapeutics, particularly as a modulator of pathways involved in tumor growth and metastasis.

Study on Antimicrobial Properties

A recent study investigated the antimicrobial efficacy of DFM against various bacterial strains. The results indicated that DFM displayed significant inhibitory effects, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effective concentrations ranging from 32 to 128 µg/mL depending on the bacterial strain tested.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Streptococcus pyogenes32

Anti-inflammatory Activity

In another study focused on inflammation, DFM was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro. The compound demonstrated a dose-dependent reduction in interleukin-6 (IL-6) levels, suggesting potential as an anti-inflammatory agent.

Concentration (µM)IL-6 Inhibition (%)
1025
5050
10075

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFM, it is essential to compare it with structurally similar compounds:

CompoundStructure FeaturesBiological Activity
3-MethylpyridineLacks fluorine; lower reactivityMinimal biological activity
Difluoroacetic acidContains fluorine but lacks pyridineModerate activity
Pyridine-2-acetic acidSimilar structure; less potentLimited applications

Properties

IUPAC Name

2,2-difluoro-2-(3-methylpyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-5-3-2-4-11-6(5)8(9,10)7(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPLHBNDIGHOGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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